1-methyl-3-(2-methyl-1H-imidazole-1-carbonyl)-1H-pyrazol-5-amine
Description
This compound features a pyrazole core with a methyl group at the 1-position, an imidazole-based carbonyl substituent at the 3-position, and an amine group at the 5-position. Its structural complexity and functional group arrangement make it a candidate for diverse biological applications, particularly in enzyme inhibition and medicinal chemistry. Key structural elements include:
- 1-Methyl group: Enhances metabolic stability and modulates steric effects.
- 5-Amine: Provides a site for further functionalization or interaction with biological targets.
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-(2-methylimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-11-3-4-14(6)9(15)7-5-8(10)13(2)12-7/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBPWGAUPRJIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=NN(C(=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2-methyl-1H-imidazole-1-carbonyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-imidazole with a suitable pyrazole derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(2-methyl-1H-imidazole-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multicomponent reactions, which are favored for their efficiency and the ability to generate complex molecules in fewer steps. The pyrazole moiety is crucial due to its versatile reactivity and ability to form stable complexes with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. In a study involving various pyrazole derivatives, it was found that they demonstrated activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of growth.
Anticancer Potential
The pyrazole scaffold is recognized for its role in the development of protein kinase inhibitors (PKIs), which are critical in cancer therapy. The compound has shown promise as a potential anticancer agent by inhibiting specific kinases involved in tumor growth and proliferation. For instance, studies have demonstrated that pyrazole derivatives can inhibit Akt and Aurora kinases, which are often overexpressed in various cancers .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including 1-methyl-3-(2-methyl-1H-imidazole-1-carbonyl)-1H-pyrazol-5-amine, and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition at low concentrations, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Testing
Another study focused on the cytotoxic effects of this pyrazole derivative against various cancer cell lines, including breast adenocarcinoma (MCF7) and lung adenocarcinoma (A549). The compound showed a dose-dependent decrease in cell viability, with IC₅₀ values comparable to established chemotherapeutics like cisplatin .
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-methyl-1H-imidazole-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
The 3-position substituent critically influences bioactivity. Evidence highlights the following analogs:
Compound 24e : 3-Pyridyl-substituted derivative (IC₅₀ = 16 nM for thrombin inhibition)
- Key Difference : Pyridyl group replaces imidazole-carbonyl.
- Impact : 26-fold higher potency than phenyl-substituted analog 24g (IC₅₀ = 419 nM) due to improved hydrogen-bonding with thrombin’s active site .
Compound 5g : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- Key Difference : Trifluoromethyl group and thioether linkage.
- Impact : Exhibits fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum) and herbicidal bleaching effects. Molecular docking shows carbonyl interactions with SDH protein, akin to penthiopyrad .
1-Ethyl-3-[(2-Methyl-1H-Imidazol-1-yl)Carbonyl]-1H-Pyrazol-5-Amine ()
- Key Difference : Ethyl group at the 1-position instead of methyl.
Substituent Variations at the 1-Position
1-tert-Butyl-3-(4-Fluorophenyl)-1H-Pyrazol-5-Amine ()
- Key Difference : Bulky tert-butyl group and fluorophenyl substituent.
- Impact : Increased steric hindrance may reduce binding affinity but improve selectivity for specific targets.
1-Isopropyl-3-Methyl-1H-Pyrazol-5-Amine ()
- Key Difference : Isopropyl group at the 1-position.
- Impact : Enhanced solubility due to branched alkyl chain, beneficial for oral bioavailability.
Functional Group Modifications
3-(1H-Imidazol-1-ylmethyl)-1-Methyl-1H-Pyrazol-5-Amine ()
- Key Difference : Imidazole-methyl group instead of imidazole-carbonyl.
- Impact : Reduced hydrogen-bonding capacity but increased flexibility. Predicted pKa = 6.37, suggesting moderate basicity .
Mercaptoacetamide Derivatives ()
- Key Difference : Thiol-containing side chains.
- Impact : Demonstrated inhibition of botulinum neurotoxin serotype A (BoNTA-LC) via covalent interactions with catalytic cysteine residues.
Biological Activity
1-Methyl-3-(2-methyl-1H-imidazole-1-carbonyl)-1H-pyrazol-5-amine, a compound within the pyrazole class, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies that highlight its therapeutic potential.
The compound's chemical structure can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C9H11N5O
- Molecular Weight: 195.22 g/mol
- CAS Number: 933731-32-9
Biological Activity Overview
Recent studies have explored the biological activities of this compound, particularly its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of various pyrazole derivatives against human cancer cell lines (e.g., A549 lung adenocarcinoma and MCF7 breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM against various cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Methyl-Pyrazole Derivative | A549 | 25 |
| 1-Methyl-Pyrazole Derivative | MCF7 | 35 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been investigated. For instance, compounds with similar structures have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.
Case Study: COX Inhibition
In a comparative study, pyrazole derivatives were tested for their ability to inhibit COX enzymes. The tested compounds demonstrated IC50 values ranging from 0.02 to 0.04 µM for COX-2, indicating strong anti-inflammatory potential .
| Compound | COX Inhibition (IC50, µM) |
|---|---|
| Pyrazole Derivative A | 0.02 |
| Pyrazole Derivative B | 0.04 |
Antimicrobial Activity
Preliminary studies have also suggested that pyrazole derivatives exhibit antimicrobial properties against various pathogens.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that certain pyrazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
- Induction of Apoptosis: Evidence suggests that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Immune Responses: The compound may enhance or modulate immune responses, contributing to its antimicrobial effects.
Q & A
Basic: What are the optimal synthetic routes for 1-methyl-3-(2-methyl-1H-imidazole-1-carbonyl)-1H-pyrazol-5-amine?
Methodological Answer:
The synthesis of this compound likely involves a multi-step approach:
- Step 1: Preparation of the pyrazole-5-amine core via condensation of hydrazine derivatives with β-ketoesters or via nucleophilic substitution (e.g., using 5-aminopyrazole precursors and methylating agents) .
- Step 2: Introduction of the 2-methylimidazole-carbonyl group. A coupling reaction (e.g., amide bond formation) between the pyrazole-5-amine and a pre-synthesized 2-methylimidazole carbonyl chloride could be employed. Alternatively, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may facilitate regioselective functionalization, as seen in analogous pyrazole-imidazole hybrids .
- Optimization: Reaction conditions (solvent, temperature, catalyst loading) must be tailored to minimize side products. For example, using DMF as a solvent with NaOtBu as a base improved yields in related pyrazole-amine syntheses .
Advanced: How can computational methods predict the reactivity of the imidazole carbonyl group in this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the carbonyl group. This predicts susceptibility to nucleophilic attack (e.g., by amines or water).
- Molecular Dynamics (MD): Simulate solvation effects to evaluate hydrolysis stability under physiological conditions.
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to identify potential reaction pathways or binding motifs. Tools like AutoDock Vina can validate hypotheses about regioselective reactivity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Identify proton environments (e.g., pyrazole NH2 at δ ~5.8 ppm, imidazole CH3 at δ ~2.3 ppm) and confirm carbonyl integration (δ ~160-170 ppm in 13C). Multiplicity patterns resolve regiochemistry .
- 2D NMR (COSY, HSQC): Assign overlapping signals and verify connectivity between pyrazole and imidazole moieties.
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]+ expected at ~248.1 g/mol) and detect fragmentation patterns .
- IR Spectroscopy: Validate carbonyl stretching vibrations (~1650-1750 cm⁻¹) and NH/amine bands (~3300 cm⁻¹) .
Advanced: How to address discrepancies in crystallographic data when analyzing structural analogs?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (λ < 1 Å) to reduce noise. For twinned crystals (common in flexible heterocycles), apply twin-law refinement in SHELXL .
- Refinement: Check for disorder in the imidazole or pyrazole rings. Constraints (e.g., AFIX commands) can stabilize poorly resolved regions.
- Validation: Cross-reference with DFT-optimized geometries to identify outliers. Tools like PLATON or Mercury flag steric clashes and hydrogen-bonding inconsistencies .
Basic: What are common impurities encountered during synthesis and how are they identified?
Methodological Answer:
- Impurity Types:
- Unreacted starting materials (e.g., residual pyrazole-amine).
- Regioisomers from incorrect coupling positions.
- Hydrolysis byproducts (e.g., carboxylic acid from carbonyl cleavage).
- Detection:
Advanced: What strategies improve the regioselectivity in the formation of the imidazole-carbonyl linkage?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on pyrazole NH2) to steer coupling to the desired position .
- Catalyst Design: Use Pd/Xantphos systems to enhance selectivity in cross-coupling reactions, as demonstrated in pyrazole-aryl syntheses .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring carbonyl-imidazole bond formation over alternative pathways .
Basic: How to evaluate the compound’s stability under varying pH conditions?
Methodological Answer:
- Kinetic Studies: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at timed intervals.
- Degradation Pathways: Acidic conditions may hydrolyze the carbonyl group, while basic conditions could deprotonate NH2, altering reactivity.
- Stabilizers: Co-solvents (e.g., PEG 400) or lyoprotectants (e.g., trehalose) mitigate hydrolysis in aqueous formulations .
Advanced: What in silico approaches prioritize biological targets for this compound?
Methodological Answer:
- Pharmacophore Modeling: Map electrostatic and hydrophobic features to match kinase or protease active sites.
- Network Pharmacology: Use STRING or KEGG databases to identify pathways enriched with pyrazole/imidazole-sensitive targets (e.g., inflammation mediators).
- ADMET Prediction: Tools like SwissADME predict bioavailability, guiding focus on targets with druggable binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
